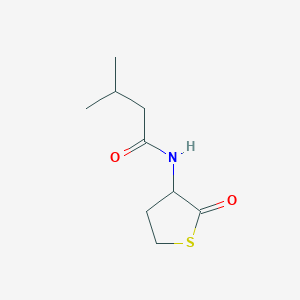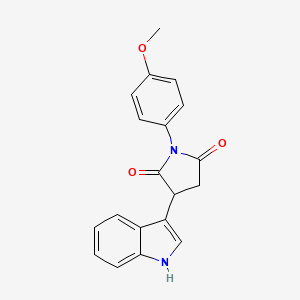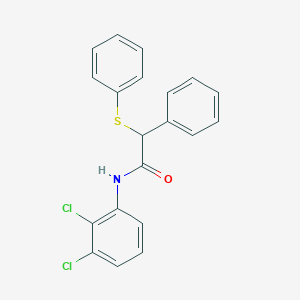
3-methyl-N-(2-oxothiolan-3-yl)butanamide
Übersicht
Beschreibung
3-methyl-N-(2-oxothiolan-3-yl)butanamide: is an organic compound with a unique structure that includes a thiolane ring and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(2-oxothiolan-3-yl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2-oxothiolan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-methyl-N-(2-oxothiolan-3-yl)butanamide can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the thiolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amide derivatives.
Substitution: Substituted amides and thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-methyl-N-(2-oxothiolan-3-yl)butanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions or protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(2-oxothiolan-3-yl)butanamide involves its interaction with specific molecular targets. The thiolane ring and the amide group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 3-methyl-N-(2-oxothiolan-3-yl)benzamide
- 2-methyl-N-(2-oxothiolan-3-yl)benzamide
Comparison: Compared to its analogs, 3-methyl-N-(2-oxothiolan-3-yl)butanamide has a unique combination of a thiolane ring and a butanamide backbone, which imparts distinct chemical and biological properties. The presence of the thiolane ring enhances its reactivity and potential for forming various derivatives. Additionally, the butanamide backbone provides stability and compatibility with various biological systems, making it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-oxothiolan-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-6(2)5-8(11)10-7-3-4-13-9(7)12/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNKZVHXDCVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCSC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propyl 4-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3952910.png)
![2-chloro-5-iodo-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3952939.png)
![4-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3952947.png)
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3952954.png)

![1-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-3-piperidinol](/img/structure/B3952961.png)
![N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide](/img/structure/B3952969.png)
![4,4-dimethyl-3-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3952973.png)
![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3952974.png)
![2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B3952986.png)
![N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3952996.png)


